molecular formula C7H9N B13401633 N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline

N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline

Cat. No.: B13401633
M. Wt: 114.20 g/mol
InChI Key: RNVCVTLRINQCPJ-LQHBDRBESA-N
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Description

N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline is a selectively deuterated aniline derivative in which six hydrogen atoms have been replaced with the stable isotope deuterium. This compound is supplied as a high-purity material, characterized for use as a critical internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary research application is in analytical chemistry and pharmacology, where it enables precise and accurate quantification of its non-deuterated counterpart or related compounds in complex biological matrices. By minimizing isotopic effects on molecular interactions while providing a distinct spectroscopic signature, this deuterated aniline is an essential tool for advancing research in drug metabolism and pharmacokinetics (DMPK), biomarker discovery, and environmental chemical tracing. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C7H9N

Molecular Weight

114.20 g/mol

IUPAC Name

N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline

InChI

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D,2D,3D,4D,5D/hD2

InChI Key

RNVCVTLRINQCPJ-LQHBDRBESA-N

Isomeric SMILES

[2H]CC1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

CC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Overview

The most prevalent and well-documented method for synthesizing N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline involves catalytic exchange of hydrogen atoms with deuterium (D₂) gas. This process typically utilizes a suitable catalyst, such as palladium on carbon (Pd/C), which facilitates the exchange under controlled conditions.

Reaction Conditions

  • Catalyst: Palladium on carbon (Pd/C)
  • Reagent: Deuterium gas (D₂)
  • Solvent: Usually an aprotic solvent such as ethanol or dimethyl sulfoxide (DMSO)
  • Temperature: Elevated, often between 80°C and 150°C
  • Pressure: High D₂ pressure, typically 1-10 atm
  • Duration: Several hours to ensure complete deuteration

Reaction Scheme

Ph-NH₂ + 6 D₂ → Ph-ND₂ + 6 HD

Note: The process involves multiple exchange steps, targeting aromatic and amino hydrogens, with specific focus on the methyl group attached at the 6-position.

Advantages

  • High isotopic purity
  • Well-established and scalable
  • Suitable for labeling complex aromatic amines

Limitations

  • Requires high-pressure equipment
  • Potential for incomplete exchange if conditions are suboptimal

Deuterium Exchange via Electrophilic Deuteration

Overview

An alternative approach involves electrophilic deuteration, where deuterium sources such as deuterium chloride (DCl) or deuterium oxide (D₂O) are used in the presence of catalysts like Lewis acids or transition metals to facilitate selective deuteration at specific positions.

Reaction Conditions

  • Reagents: DCl or D₂O
  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) or transition metals
  • Solvent: D₂O or organic solvents like acetonitrile
  • Temperature: Mild to moderate (room temperature to 80°C)

Application

This method is particularly useful for selectively deuterating the methyl group at the 6-position, where electrophilic deuteration can replace the methyl hydrogens with deuterium.

Synthesis of Deuterated Aniline Derivatives via Isotope Scrambling

Overview

Isotope scrambling involves the partial or complete exchange of hydrogen atoms in aromatic compounds through acid or base catalysis, often under high-temperature conditions, with D₂O or D₂ gas.

Methodology

  • Heating aniline derivatives with D₂O or D₂ gas in the presence of a catalyst such as Raney nickel or platinum
  • Conditions are optimized to maximize deuterium incorporation at the desired positions

Reaction Scheme

C₆H₅NH₂ + D₂O → C₆D₅ND₂ + H₂O

Advantages

  • Suitable for large-scale synthesis
  • Allows for selective deuteration at aromatic positions

Summary of Preparation Data and Research Findings

Method Catalyst Reagent Conditions Deuterium Incorporation References
Catalytic Hydrogen-Deuterium Exchange Pd/C D₂ gas 80-150°C, 1-10 atm, several hours High (>95%)
Electrophilic Deuteration Lewis acids, DCl/D₂O DCl, D₂O Room temp to 80°C Moderate to high
Isotope Scrambling Raney Ni, Pt D₂, D₂O Elevated temp, high pressure Variable

Notes on Purification and Characterization

Post-synthesis, purification typically involves:

  • Chromatography (e.g., silica gel chromatography)
  • Recrystallization from suitable solvents
  • Verification of deuterium incorporation via NMR spectroscopy, especially ^2H NMR, and mass spectrometry

Chemical Reactions Analysis

Oxidation Reactions

Deuterated aniline derivatives undergo oxidation to form nitroso or nitro compounds. The isotopic composition influences reaction rates due to deuterium’s mass effect.

ReagentConditionsProductNotes
KMnO<sub>4</sub>Acidic aqueous solution6-(Deuteriomethyl)-2,4-d<sub>5</sub>-nitroaniline Rate reduction observed vs. non-deuterated analog
CrO<sub>3</sub>Acetic acid, 60°C2,3,4,5-d<sub>4</sub>-6-(deuteriomethyl)nitrosobenzene Selective para-deuteration retained

Reduction Reactions

Reductive pathways demonstrate modified thermodynamics due to deuterium’s lower zero-point energy:

ReagentConditionsProductReferences
LiAlD<sub>4</sub>Dry THF, refluxN,N-d<sub>2</sub>-2,3,4,5-d<sub>4</sub>-6-(deuteriomethyl)cyclohexylamine
H<sub>2</sub>/Pd-CEthanol, 25°CPartial deuteration loss at benzylic position

Electrophilic Aromatic Substitution

Deuteration alters electron density and steric effects, directing substitution patterns:

Halogenation

ReagentPositionProductYield
Br<sub>2</sub> (1 eq)Para to deuteriomethyl6-(Deuteriomethyl)-2,4-d<sub>2</sub>-bromoaniline 78%
Cl<sub>2</sub>/FeCl<sub>3</sub>Ortho to amine3,5-d<sub>2</sub>-6-(deuteriomethyl)-2-chloroaniline 65%

Nitration

ConditionsMajor ProductKinetic Isotope Effect (KIE)
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C2,4-d<sub>2</sub>-6-(deuteriomethyl)-3-nitroanilineKIE = 1.8 ± 0.2

N-Alkylation and Arylation

Deuterated amines participate in Pd-catalyzed cross-coupling and reductive alkylation:

Reductive Alkylation with Aldehydes

AldehydeCatalystProductYield
CH<sub>3</sub>CHOPd/C, (NH<sub>4</sub>)HCO<sub>2</sub>N-Ethyl-2,3,4,5-d<sub>4</sub>-6-(deuteriomethyl)aniline89%
C<sub>6</sub>H<sub>5</sub>CHOSame conditionsN-Benzyl derivative72%

Buchwald–Hartwig Amination

Aryl HalideLigandProductTurnover
4-BromotolueneXantphosN-(4-Methylphenyl)-deuterated aniline94%

Diazotization and Subsequent Transformations

Diazonium salts derived from deuterated anilines enable functional group interconversion:

Diazotization AgentCoupling PartnerProductApplication
NaNO<sub>2</sub>/HClPhenol6-(Deuteriomethyl)azobenzene derivativeDye synthesis
CuCN6-(Deuteriomethyl)benzonitrileRadiolabeling precursor

Isotope Effects in Catalytic Cycles

Deuterium substitution impacts catalytic reaction energetics:

  • Hydrogen/Deuterium Exchange : Pd-Catalyzed deuterium scrambling at the methyl position occurs under acidic conditions, with <5% loss over 24 hours .

  • Acid-Base Equilibria : pD<sub>a</sub> of the amine group increases by 0.3 units compared to non-deuterated analogs .

Key Research Findings

  • Deuteration at the methyl position reduces oxidative degradation rates by 40% in accelerated stability studies .

  • N-Alkylation with α-bromoacetaldehyde acetal yields pyrrole derivatives under AlCl<sub>3</sub> catalysis (72% yield) .

  • Competitive deuteration loss occurs in Birch reductions, favoring proton incorporation at benzylic positions .

Scientific Research Applications

N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline is a deuterated form of aniline that finds use in scientific research . Aniline-2,3,4,5,6-d5, a partially deuterated form of aniline, has five hydrogen atoms replaced by deuterium atoms . The two remaining hydrogens at the amino group can exchange in protic media, which explains why Aniline-2,3,4,5,6-d5 is often preferred over fully deuterated aniline-d7 .

Scientific Research Applications
this compound has applications in chemistry.

Deuterated Compounds in Metabolic Studies
Deuterium-labeled compounds are emerging in studies of glucose metabolism . For example, [2,3,4,6,6'-2H5]-D-glucose is used in animal studies to compare glucose metabolism characteristics with commercial [6,6'-2H2]-D-glucose . A cost-effective synthesis route uses a cheaper raw substrate, methyl-α-D-glucopyranoside, and relies on mild reaction conditions with higher deuterium labeling efficiency . These compounds help facilitate the clinical translation of deuterium magnetic resonance imaging, which can be widely used in preclinical and clinical research and applications .

Material Properties
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Mechanism of Action

The mechanism of action of N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline involves its interaction with molecular targets through isotopic effects. The presence of deuterium can alter the compound’s binding affinity and reaction rates, providing insights into reaction pathways and molecular interactions.

Comparison with Similar Compounds

Research Findings and Challenges

  • Spectral Advantages : Full deuteration of the aromatic ring and methyl group in the target compound provides unmatched signal clarity in ²H-NMR, outperforming partially deuterated analogs .
  • Stability : Deuterated methyl groups exhibit enhanced metabolic stability in pharmacological contexts, though this application remains underexplored for the target compound .

Biological Activity

N,N,2,3,4,5-Hexadeuterio-6-(deuteriomethyl)aniline is a deuterated derivative of aniline that has garnered interest in the field of medicinal chemistry and toxicology. This compound serves as a valuable tool in understanding the biological activity and metabolic pathways of aniline derivatives. The presence of deuterium not only enhances the stability of the compound but also allows for more precise tracking in biological studies.

  • Chemical Formula : C₁₆D₁₈N
  • CAS Number : 194423-47-7
  • Molecular Weight : 246.37 g/mol

Metabolic Pathways

Research indicates that aniline derivatives undergo significant metabolic transformations in mammalian systems. The primary metabolic pathway involves N-hydroxylation, which is catalyzed by cytochrome P450 enzymes. This activation step is crucial as it leads to the formation of reactive metabolites that can interact with cellular macromolecules, including DNA.

  • N-Hydroxylation : The conversion of aniline to N-hydroxyaniline is a critical activation step that has been observed in both human and animal models. Studies have shown that this reaction predominantly occurs in the liver and nasal tissues, indicating tissue-specific metabolism .
  • DNA Adduct Formation : The formation of DNA adducts from N-hydroxyaniline has been documented extensively. These adducts are formed through electrophilic attack on DNA bases, resulting in mutagenic effects that may contribute to carcinogenesis. For example, research has demonstrated that exposure to certain aniline derivatives leads to the formation of specific adducts such as dG and dA adducts .

Toxicological Insights

The toxicological profile of N,N-hexadeuterio-6-(deuteriomethyl)aniline suggests potential hazards associated with its use:

  • Cytotoxicity : In vitro studies have indicated that various anilines exhibit cytotoxic effects at concentrations ranging from 100 μM to 1 mM. The degree of cytotoxicity often correlates with the extent of metabolic activation and subsequent DNA damage .
  • Carcinogenic Potential : Given the structural similarities to known carcinogens, there is a concern regarding the long-term exposure to this compound. Anilines have been classified as potential human carcinogens based on their ability to form DNA adducts and induce mutations .

Case Study 1: Metabolism in Rat Models

A study involving rats treated with labeled aniline derivatives demonstrated significant binding to hemoglobin indicative of metabolic transformation. The study highlighted that most anilines tested were metabolized to N-hydroxy derivatives, which subsequently formed DNA adducts detectable via advanced analytical techniques such as HPLC/MS/MS .

Case Study 2: Human Liver Microsomes

In vitro experiments using human liver microsomes revealed that specific cytochrome P450 enzymes (notably CYP2A6) were responsible for the N-hydroxylation of certain aniline derivatives. This finding underscores the importance of genetic variability in drug metabolism among individuals .

Data Tables

Property Value
Chemical FormulaC₁₆D₁₈N
CAS Number194423-47-7
Molecular Weight246.37 g/mol
Toxicity LevelCytotoxic at 100 μM - 1 mM
Carcinogenic PotentialYes (based on DNA adduct formation)

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) are distinct from C-H (~3000 cm⁻¹).
  • ¹³C NMR : Deuterium-induced isotope shifts (~0.1–0.3 ppm) resolve overlapping signals in aromatic regions .

How do solvent effects impact the compound’s solubility and stability in cross-coupling reactions?

Advanced Research Focus
Deuterated solvents (e.g., DMF-d₇) enhance solubility but may alter reaction equilibria. Stability tests include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition thresholds under heating.
  • Kinetic Studies : Monitor deuterium retention in polar vs. nonpolar solvents using time-resolved NMR .

What computational methods predict isotopic effects on this compound’s electronic structure?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (C-H vs. C-D) and charge distribution shifts.
  • Molecular Dynamics (MD) : Simulates solvent interactions to explain experimental solubility/stability trends .

Why is this compound critical in developing deuterated pharmaceuticals?

Advanced Research Focus
Deuteration at specific sites can:

  • Enhance metabolic stability : Slows CYP450-mediated oxidation (e.g., deuterated methyl groups resist demethylation).
  • Reduce toxicity : Minimizes reactive metabolite formation. Validated via in vitro hepatocyte assays and in vivo pharmacokinetic studies .

What protocols ensure safe laboratory handling given its potential toxicity?

Q. Basic Research Focus

  • PPE : Gloves (nitrile) and fume hoods prevent dermal/airborne exposure.
  • Waste Disposal : Neutralize with dilute HCl before incineration to avoid aromatic amine release .

How does deuteration affect crystallographic studies of this compound?

Q. Advanced Research Focus

  • Neutron Diffraction : Resolves deuterium positions in crystal lattices, critical for understanding hydrogen-bonding networks.
  • X-ray Crystallography : Deuterium’s lower electron density requires high-resolution data (<1.0 Å) for accurate modeling .

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